Methyl 3-aminopyridine-4-carboxylate

Epigenetics Histone Demethylase Medicinal Chemistry

Researchers developing PI3K p110α or KDM4/5 inhibitors require the precise 3-amino-4-carboxylate substitution pattern-generic regioisomers fail. Methyl 3-aminopyridine-4-carboxylate (CAS 55279-30-6) delivers the exact scaffold needed. • Enables synthesis of PI3K p110α inhibitors (morpholinophenylquinazolines) and KDM4/5 demethylase inhibitors (IC50 ≤ 100 nM). • Dual-functional handles (3-amino, 4-methyl ester) support orthogonal derivatization. • Well-characterized solid (mp 84-86°C, purity up to 99.97%) ensures reproducible multi-step syntheses.

Molecular Formula C7H8N2O2
Molecular Weight 152.15 g/mol
CAS No. 55279-30-6
Cat. No. B145495
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 3-aminopyridine-4-carboxylate
CAS55279-30-6
Synonyms4-Pyridinecarboxylic acid, 3-amino-, methyl ester;  3-Aminopyridine-4-carboxylic acid methyl ester;  Methyl 3-amino-4-pyridinecarboxylate;  Methyl 3-aminoisonicotinate
Molecular FormulaC7H8N2O2
Molecular Weight152.15 g/mol
Structural Identifiers
SMILESCOC(=O)C1=C(C=NC=C1)N
InChIInChI=1S/C7H8N2O2/c1-11-7(10)5-2-3-9-4-6(5)8/h2-4H,8H2,1H3
InChIKeyXLQIGLBALJNHKR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 10 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility>22.8 [ug/mL] (The mean of the results at pH 7.4)

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 3-aminopyridine-4-carboxylate Procurement Overview


Methyl 3-aminopyridine-4-carboxylate (also known as 3-aminoisonicotinic acid methyl ester) is a pyridine carboxylate building block featuring a 3-amino-4-carboxylate substitution pattern . It is a solid with a reported melting point of 84–86 °C and is supplied at purities ranging from 97% to 99.97% . This compound is not a drug substance but rather a validated synthetic intermediate employed in the construction of several classes of bioactive molecules, notably PI3 kinase p110α inhibitors, farnesyltransferase inhibitors, and histone lysine demethylase (KDM4/KDM5) inhibitors [1].

Methyl 3-aminopyridine-4-carboxylate: Regioisomer Substitution Risks


The specific 3-amino-4-carboxylate substitution pattern of Methyl 3-aminopyridine-4-carboxylate dictates its utility as a key intermediate in the synthesis of clinically relevant kinase and demethylase inhibitors [1]. Closely related regioisomers, such as Methyl 2-aminopyridine-4-carboxylate (CAS 6937-03-7) or Methyl 4-aminopyridine-3-carboxylate (CAS 16135-36-7), exhibit fundamentally different chemical reactivities and biological profiles . For instance, the 2-amino regioisomer is predominantly cited as a nitric oxide synthase (NOS) inhibitor, while the 3-amino regioisomer is specifically required for constructing the 3-amino-4-carboxylate pharmacophore essential for targeting PI3K p110α and the KDM4/5 epigenetic enzymes [2][3]. Generic substitution with an incorrect regioisomer or the free acid would derail established synthetic routes and alter the binding orientation of the final bioactive molecules, leading to a complete loss of potency in downstream assays .

Methyl 3-aminopyridine-4-carboxylate Differentiation Evidence


KDM4/5 Inhibitor Regioisomeric Specificity

Derivatives built upon the Methyl 3-aminopyridine-4-carboxylate scaffold yield potent KDM4 family inhibitors with IC50 ≤ 100 nM in biochemical (RFMS) assays, along with ≥50-fold selectivity against KDM6B and cellular activity in KDM4C imaging assays (IC50 = 6–8 μM) [1]. In contrast, the closely related Methyl 2-aminopyridine-4-carboxylate is not reported to possess any KDM4/5 inhibitory activity; its primary annotation is as a nitric oxide synthase (NOS) inhibitor . The regioisomeric Methyl 4-aminopyridine-3-carboxylate is used as an intermediate for insulin synthesis, not for epigenetic targets .

Epigenetics Histone Demethylase Medicinal Chemistry

Validated Intermediate for PI3K p110α Inhibitors

Methyl 3-aminopyridine-4-carboxylate is explicitly documented as a synthetic intermediate for morpholinophenylquinazolines, a class of PI3 kinase p110α inhibitors [1]. While vendor sources do not provide direct IC50 values for the intermediate itself, the compound enables access to a pharmacophore that is critical for targeting the p110α isoform . In contrast, the 2-amino regioisomer (Methyl 2-aminopyridine-4-carboxylate) is annotated as an NOS inhibitor and the 4-amino regioisomer (Methyl 4-aminopyridine-3-carboxylate) as an insulin synthesis intermediate . The 3-amino-4-carboxylate pattern is uniquely positioned for derivatization into PI3K inhibitors.

Oncology PI3K Pathway Kinase Inhibitors

Purity and Physical Characterization

Methyl 3-aminopyridine-4-carboxylate is commercially available with certified purities ranging from 97% (HPLC) to 99.97%, with a confirmed melting point of 84–86 °C . These specifications enable immediate use in multi-step synthetic sequences without the need for additional purification. In comparison, while the 2-amino regioisomer is also available at ≥95% purity, it lacks the same validation as a building block for the specific inhibitor classes described above .

Chemical Synthesis Building Blocks Quality Control

Methyl 3-aminopyridine-4-carboxylate Applications


KDM4/KDM5 Demethylase Inhibitor Synthesis

This compound is the optimal starting material for preparing 3-amino-4-pyridine carboxylate derivatives that inhibit the KDM4 (JMJD2) and KDM5 (JARID1) families of histone lysine demethylases. Derivatives exhibit IC50 ≤ 100 nM in KDM4 biochemical assays and ≥50-fold selectivity against KDM6B, with demonstrated cellular penetration (IC50 = 6–8 μM in KDM4C imaging assays) [1]. The regioisomeric Methyl 2-aminopyridine-4-carboxylate does not support this pharmacophore and is not associated with KDM4/5 inhibition .

Morpholinophenylquinazoline PI3K p110α Inhibitors

The compound is a validated intermediate in the synthesis of morpholinophenylquinazolines, a class of PI3 kinase p110α inhibitors with relevance to oncology drug discovery [1]. Its 3-amino-4-carboxylate substitution pattern provides the correct vector for introducing the quinazoline core, a feature not accessible with the 2-amino or 4-amino regioisomers .

Aryl Tetrahydropyridine Farnesyltransferase Inhibitors

Methyl 3-aminopyridine-4-carboxylate is used as a starting material to synthesize aryl tetrahydropyridine derivatives that inhibit farnesyltransferase, an enzyme target in oncology [1]. The 3-amino-4-carboxylate scaffold is essential for achieving the required binding conformation; the 2-amino regioisomer is not employed for this application .

Regioselective Derivatization Building Block

The compound offers a dual-functional handle (3-amino and 4-methyl ester) that enables orthogonal and regioselective derivatization strategies [1]. Its well-characterized physical properties (melting point 84–86 °C, purity up to 99.97%) ensure reproducible outcomes in multi-step synthetic sequences . This contrasts with less characterized or impure regioisomers that may introduce unwanted variability.

Technical Documentation Hub

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